molecular formula C12H14F3NO2 B13959968 Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate

Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13959968
M. Wt: 261.24 g/mol
InChI Key: SEKQUYVQKHSOEH-UHFFFAOYSA-N
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Description

Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group, an ethyl group, and an amino group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of 4-(trifluoromethyl)benzoic acid with ethylamine and formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general steps are as follows:

    Formation of the Intermediate: 4-(trifluoromethyl)benzoic acid is reacted with ethylamine in the presence of formaldehyde to form an intermediate compound.

    Esterification: The intermediate is then esterified using methanol and a suitable catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of specific pathways and targets within cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the ethyl and amino groups.

    Ethyl 4-(trifluoromethyl)benzoate: Similar but with an ethyl ester instead of a methyl ester.

    Methyl 4-(aminomethyl)benzoate: Similar but lacks the trifluoromethyl group.

Uniqueness

Methyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the combination of the trifluoromethyl group, ethyl group, and amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 4-[[ethyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-4-6-10(7-5-9)11(17)18-2/h4-7H,3,8H2,1-2H3

InChI Key

SEKQUYVQKHSOEH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)OC)C(F)(F)F

Origin of Product

United States

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